molecular formula C24H19BrN2O B11960744 1-(2-(1,1'-Biphenyl)-4-YL-2-oxoethyl)-2-(2-pyridinyl)pyridinium bromide CAS No. 18970-03-1

1-(2-(1,1'-Biphenyl)-4-YL-2-oxoethyl)-2-(2-pyridinyl)pyridinium bromide

Katalognummer: B11960744
CAS-Nummer: 18970-03-1
Molekulargewicht: 431.3 g/mol
InChI-Schlüssel: RIMKZGZGPSLDCO-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(1,1’-Biphenyl)-4-YL-2-oxoethyl)-2-(2-pyridinyl)pyridinium bromide is a complex organic compound that features a biphenyl group, a pyridinium ion, and a bromide counterion

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1,1’-Biphenyl)-4-YL-2-oxoethyl)-2-(2-pyridinyl)pyridinium bromide typically involves multi-step organic reactions. A common approach might include:

    Formation of the biphenyl group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of the pyridinium ion: This step might involve the reaction of a pyridine derivative with an alkylating agent to form the pyridinium ion.

    Combination of the two moieties: The final step could involve the reaction of the biphenyl derivative with the pyridinium ion under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(1,1’-Biphenyl)-4-YL-2-oxoethyl)-2-(2-pyridinyl)pyridinium bromide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form new products.

    Reduction: Reduction reactions could lead to the formation of different derivatives.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of advanced materials or as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of 1-(2-(1,1’-Biphenyl)-4-YL-2-oxoethyl)-2-(2-pyridinyl)pyridinium bromide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-(1,1’-Biphenyl)-4-YL-2-oxoethyl)-2-(2-pyridinyl)pyridinium chloride
  • 1-(2-(1,1’-Biphenyl)-4-YL-2-oxoethyl)-2-(2-pyridinyl)pyridinium iodide

Uniqueness

1-(2-(1,1’-Biphenyl)-4-YL-2-oxoethyl)-2-(2-pyridinyl)pyridinium bromide may exhibit unique properties due to the presence of the bromide ion, which can influence its reactivity, solubility, and interactions with other molecules. Comparing its behavior with similar compounds containing different counterions (e.g., chloride or iodide) can highlight these unique aspects.

Eigenschaften

CAS-Nummer

18970-03-1

Molekularformel

C24H19BrN2O

Molekulargewicht

431.3 g/mol

IUPAC-Name

1-(4-phenylphenyl)-2-(2-pyridin-2-ylpyridin-1-ium-1-yl)ethanone;bromide

InChI

InChI=1S/C24H19N2O.BrH/c27-24(21-14-12-20(13-15-21)19-8-2-1-3-9-19)18-26-17-7-5-11-23(26)22-10-4-6-16-25-22;/h1-17H,18H2;1H/q+1;/p-1

InChI-Schlüssel

RIMKZGZGPSLDCO-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C[N+]3=CC=CC=C3C4=CC=CC=N4.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.